molecular formula C18H17N9O2 B2655311 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1428348-27-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

Katalognummer: B2655311
CAS-Nummer: 1428348-27-9
Molekulargewicht: 391.395
InChI-Schlüssel: CSEVTEMHPVLSSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a pyrazolyl group and a pyrimidine moiety bearing a dimethylpyrazolyl substituent.

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O2/c1-12-8-13(2)27(25-12)18-19-9-14(10-20-18)22-16(28)11-29-17-5-4-15(23-24-17)26-7-3-6-21-26/h3-10H,11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVTEMHPVLSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyrazole, pyridazine, and pyrimidine rings. These components are then linked through various coupling reactions, often involving the use of reagents like palladium catalysts and bases to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization would be employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is primarily attributed to its ability to interact with various enzymes and receptors. Its potential applications include:

  • Kinase Inhibition : The compound may target specific kinases involved in cellular processes such as proliferation and differentiation. By inhibiting these kinases, it could modulate disease pathways related to cancer and inflammatory diseases .
  • Neurotransmission Modulation : Similar compounds have shown interactions with receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders.

Anticancer Research

The compound's structural components suggest it may serve as a lead compound in the development of novel anticancer therapies. Research has indicated that similar pyrazole and pyridazine derivatives exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Drug Development

The intricate structure of this compound makes it a candidate for further optimization in drug development. Structure-activity relationship (SAR) studies can be conducted to enhance its potency and selectivity against targeted enzymes or receptors. Computational modeling and molecular docking studies can provide insights into the binding affinity and interaction dynamics with biological targets .

Case Study 1: Kinase Inhibition

A study exploring the kinase inhibition potential of similar compounds found that modifications in the pyrazole and pyridazine rings significantly affected their inhibitory activity. The findings suggested that optimizing these structural components could enhance selectivity towards specific kinases involved in cancer pathways .

Case Study 2: Antimicrobial Activity

In a separate investigation, derivatives of the compound were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited good antibacterial properties against E. coli and Candida albicans, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Wirkmechanismus

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Pyridazine-pyrimidine - Pyrazol-1-yl (pyridazine)
- 3,5-Dimethylpyrazol-1-yl (pyrimidine)
Calculated ~472.5† N/A
2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide () Pyridazine - 3,5-Dimethylpyrazol-1-yl
- 6-Methylheptanyl
Not explicitly stated MolPort-008-338-575
2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide () Pyridazine - 3,5-Dimethylpyrazol-1-yl
- Isobutyl-thiadiazolyl
Not explicitly stated STOCK7S-00380
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide () Pyridazine-pyridine - Chloropyridazinyl
- Cyclopropylamide
445.2 (MS [M+H]+) EP 4 139 296 B1
2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide () Pyrimidine-phenoxy - Indazolyl
- Piperazinyl
515 (MS [M+H]+) EP 2 903 618 B1

Estimated based on molecular formula.

Key Observations :

  • Substituent Diversity : The target compound’s pyrimidine-linked dimethylpyrazolyl group distinguishes it from analogs with alkyl chains () or heterocyclic thiadiazole substituents (). These variations influence lipophilicity and target selectivity.
  • Molecular Weight : The target compound’s estimated molecular weight (~472.5 g/mol) aligns with mid-sized drug-like molecules, comparable to ’s derivative (445.2 g/mol) but smaller than ’s indazole-containing analog (515 g/mol) .

Physicochemical and Bioactivity Insights

  • Lipophilicity : The dimethylpyrazolyl and pyrimidine groups in the target compound suggest moderate hydrophilicity, contrasting with the highly lipophilic heptanyl chain in .
  • Potential Bioactivity: While direct data is unavailable, analogs in and demonstrate applications in kinase inhibition (e.g., chloropyridazine derivatives) and anticancer research (indazole-piperazine systems) .

Biologische Aktivität

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole and pyridazine rings. This structural diversity is associated with a wide range of biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C13H15N5O2C_{13}H_{15}N_5O_2 with a molecular weight of approximately 273.296 g/mol. The presence of various functional groups and heterocycles enhances its potential as a bioactive agent.

Structural Feature Description
Pyrazole Ring Contributes to anti-inflammatory and antimicrobial properties.
Pyridazine Ring Often involved in kinase inhibition, relevant for cancer therapy.
Acetamide Group Enhances solubility and bioavailability.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The mechanism may include:

  • Kinase Inhibition : Similar compounds have shown significant interactions with kinases, which are crucial in cellular signaling pathways. This suggests potential applications in cancer treatment and inflammatory diseases.
  • Antimicrobial Activity : The pyrazole and pyridazine components are known to exhibit antimicrobial properties, making this compound a candidate for further investigation in infectious disease contexts .

Research Findings

Recent studies have demonstrated that compounds with similar structural features possess diverse pharmacological activities:

  • Antitumor Activity : Research indicates that derivatives containing pyrazole and pyridazine moieties can inhibit tumor growth by targeting specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects : In vitro studies have shown that related compounds exhibit COX inhibitory activity, which is beneficial for managing inflammation-related conditions .
  • Antidiabetic Properties : Some derivatives have been evaluated for their ability to inhibit α-glucosidase and β-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential use in diabetes management .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • A study on pyrazole derivatives found that certain modifications led to increased selectivity for COX-2 inhibition compared to COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Another investigation into pyridazine-containing compounds revealed promising results against various cancer cell lines, showcasing their potential as anticancer agents through kinase inhibition mechanisms .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization requires a systematic approach using Design of Experiments (DoE) to minimize trial-and-error. For example:

  • Factor Screening: Test variables like solvent polarity (e.g., DMF vs. THF), temperature (50–120°C), and base strength (e.g., triethylamine vs. DBU) to identify critical parameters .
  • Response Surface Methodology (RSM): Use central composite designs to model interactions between variables. For instance, higher temperatures may accelerate cyclization but increase side-product formation .
  • Purification: Employ gradient elution in preparative HPLC or recrystallization with solvent mixtures (e.g., ethanol/water) to isolate the product from pyrazole or pyridazine byproducts .

Q. What analytical techniques are most suitable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns, especially distinguishing pyrazole/pyridazine protons (δ 7.5–9.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
  • Purity Assessment: High-resolution mass spectrometry (HRMS) or LC-MS to detect trace impurities (<0.5% area).
  • Crystallography: If single crystals are obtainable, X-ray diffraction can resolve ambiguities in regiochemistry (e.g., pyrazole vs. pyridazine linkage) .

Q. How can researchers design initial biological activity studies for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinase or protease targets based on structural analogs (e.g., pyrimidine-acetamide derivatives with known inhibitory activity) .
  • Assay Design: Use fluorescence polarization (FP) for binding affinity or enzymatic assays (e.g., ADP-Glo™ for kinases). Include positive controls (e.g., staurosporine for kinases) and replicate experiments (n ≥ 3) to assess variability .

Advanced Research Questions

Q. How can computational methods predict and rationalize the compound’s reactivity in complex reactions?

Methodological Answer:

  • Reaction Pathway Modeling: Apply density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles. For example, calculate activation barriers for nucleophilic substitution at the pyridazine oxygen or acetamide carbonyl .
  • Transition-State Analysis: Use intrinsic reaction coordinate (IRC) calculations to validate intermediates. Compare with experimental kinetics (e.g., via stopped-flow spectroscopy) .

Q. What strategies resolve contradictory data in biological activity across different assay formats?

Methodological Answer:

  • Orthogonal Assays: If cell-free assays show activity but cellular assays do not, evaluate membrane permeability via PAMPA or Caco-2 models. Modify logP (e.g., via prodrug strategies) if permeability is poor .
  • Artifact Detection: Test for fluorescence interference (e.g., autoquenching in FP assays) or compound aggregation using dynamic light scattering (DLS) .

Q. How can researchers elucidate the mechanism of action (MoA) for this compound in enzymatic systems?

Methodological Answer:

  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Structural Biology: Co-crystallize the compound with the target enzyme (e.g., a kinase) to identify binding motifs. Compare with apo structures to confirm induced-fit mechanisms .

Q. What advanced separation techniques improve scalability of multi-step syntheses?

Methodological Answer:

  • Membrane Technologies: Use nanofiltration (MWCO 200–300 Da) to remove low-MW byproducts (e.g., unreacted pyrazole) without column chromatography .
  • Continuous Flow: Implement flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce decomposition .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to pH extremes (1–13), oxidative stress (H2_2O2_2), and light (ICH Q1B) to identify degradation pathways. Monitor via UPLC-PDA .
  • Metabolite Profiling: Use hepatocyte incubations or microsomal assays (e.g., CYP3A4) to predict Phase I/II metabolites. Confirm with HRMS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.